
(1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol is a complex organic compound with a unique structure that includes an isochromene backbone, a phenyl group, and an aminomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol typically involves multi-step organic reactions. One common method starts with the preparation of the isochromene backbone, followed by the introduction of the phenyl group and the aminomethyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Industrial methods may also include purification steps such as crystallization, distillation, or chromatography to achieve the required purity levels for commercial use.
化学反応の分析
Types of Reactions
(1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound. Substitution reactions could produce a wide range of derivatives with different functional groups.
科学的研究の応用
(1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways or receptors.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which (1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- (1R)-1-(aminomethyl)-2-phenyl-2,3-dihydro-1H-isochromene-5,6-diol
- (1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-4,5-diol
Uniqueness
(1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol is unique due to its specific arrangement of functional groups and its stereochemistry This uniqueness can result in different chemical reactivity and biological activity compared to similar compounds
特性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
(1R)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol |
InChI |
InChI=1S/C16H17NO3/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10/h1-7,14-15,18-19H,8-9,17H2/t14?,15-/m0/s1 |
InChIキー |
SUHGRZPINGKYNV-LOACHALJSA-N |
異性体SMILES |
C1C(O[C@H](C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3 |
正規SMILES |
C1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


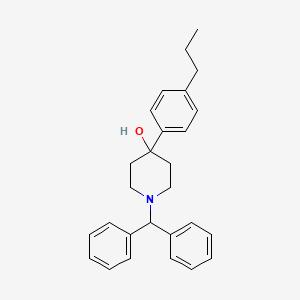
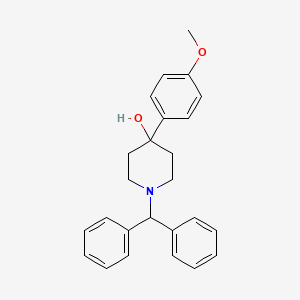
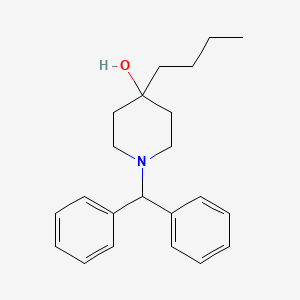
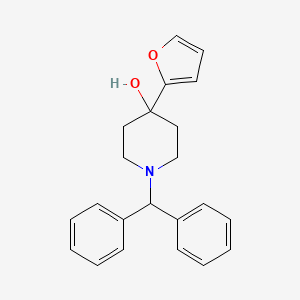
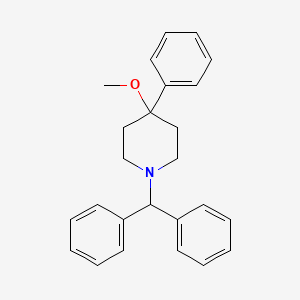
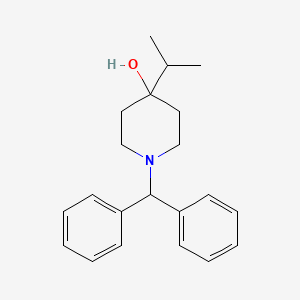
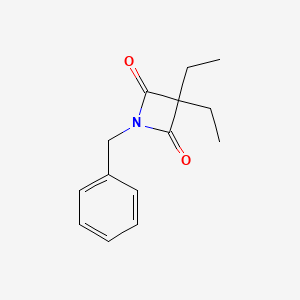
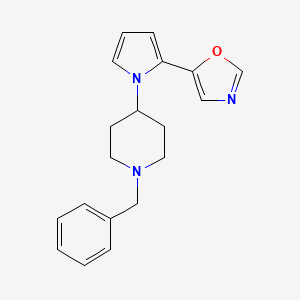
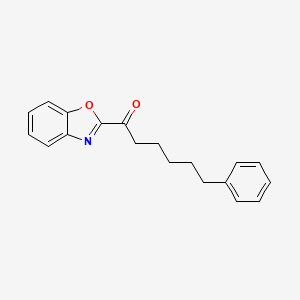
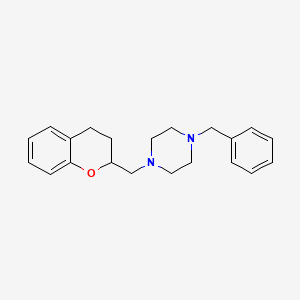
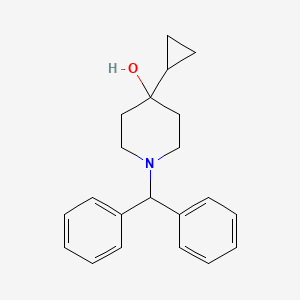

![2-(3,5-Dichlorophenyl)pyrido[2,3-d]pyrimidine](/img/structure/B10840272.png)

